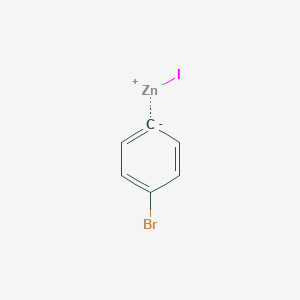

4-Bromophenylzinc iodide

Vue d'ensemble

Description

4-Bromophenylzinc iodide is an organozinc compound with the molecular formula BrC6H4ZnI. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in various chemical transformations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Bromophenylzinc iodide can be synthesized through the reaction of 4-bromoiodobenzene with metallic zinc in the presence of a solvent such as chloroform or dimethylformamide (DMF). The process involves the initial formation of zinc bromide, which then reacts with 4-bromoiodobenzene to yield this compound .

Industrial Production Methods

In an industrial setting, the preparation of this compound typically involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions, such as temperature, solvent, and concentration of reactants, are carefully optimized to achieve efficient production.

Analyse Des Réactions Chimiques

Halogen-Zinc Exchange Reactions

4-Bromophenylzinc iodide participates in halogen-zinc exchange processes, often mediated by zincates like tBu₄ZnLi₂. This reaction replaces aryl halides with zinc moieties, enabling subsequent functionalization:

Example Reaction:

-

Key Data:

Negishi Cross-Coupling Reactions

This reagent couples with aryl/alkyl halides or triflates via palladium catalysis to form biaryl or alkyl-aryl bonds.

Reaction Mechanism

-

Oxidative Addition: Pd⁰ inserts into the C–X bond of the electrophile.

-

Transmetallation: Zinc reagent transfers the aryl group to Pd.

-

Reductive Elimination: C–C bond formation releases the product and regenerates Pd⁰.

Example Application:

-

Conditions:

Solvent Catalyst Loading Temp. (°C) Yield (%) DMA 2 mol% Pd 65 83 THF 5 mol% Pd 80 71 Data adapted from radiochemical studies using analogous [¹¹C]CH₃ZnI systems .

Tandem Conjugate Addition/Cyclization

This compound undergoes sequential nucleophilic addition and cyclization with α,β-unsaturated carbonyls.

Case Study: Cyclohexenone Formation

-

Regioselectivity: Controlled by steric and electronic effects of substituents.

-

Yield: 67–92% with up to 96% enantiomeric excess (ee) when chiral ligands (e.g., Feringa ligand) are used .

Role of Solvent and Additives

-

DMA vs. THF: DMA stabilizes zincate intermediates, improving transmetallation efficiency (ΔG‡ reduced by 2–3 kcal/mol) .

-

Iodine Additives: Enhance reactivity by forming higher-order zincate complexes (e.g., [ArZnI₂Li]⁻), critical for low-temperature coupling .

Computational Analysis

DFT studies reveal:

-

Rate-determining step: Reductive elimination (ΔG‡ = 22–25 kcal/mol for aryl couplings) .

-

Anti-periplanar geometry in transition states minimizes steric clashes, favoring trans-products .

Functional Group Compatibility

This compound tolerates:

-

Electron-Withdrawing Groups: Nitriles, esters (yields 40–75%) .

-

Heterocycles: Pyridines, quinolines (moderate yields via Pd/Ni co-catalysis) .

Limitations:

-

Sensitive to protic solvents (e.g., MeOH, H₂O), leading to hydrolysis.

-

Poor reactivity with sterically hindered substrates (e.g., 2,6-disubstituted arenes) .

Comparative Reactivity

| Reaction Type | Catalyst | Yield (%) | Selectivity |

|---|---|---|---|

| Negishi Coupling | Pd(PPh₃)₄ | 83 | Biaryl >95% |

| Halogen-Zinc Exchange | tBu₄ZnLi₂ | 74–87 | Retention of ee |

| Tandem Addition/Cyclization | Cu(OTf)₂/Ligand | 67–92 | trans >8:1 |

Applications De Recherche Scientifique

Cross-Coupling Reactions

Negishi Coupling:

One of the primary applications of 4-bromophenylzinc iodide is in Negishi coupling reactions. These reactions allow for the formation of carbon-carbon bonds between organozinc reagents and organic halides. For example, studies have shown that this compound can effectively couple with aryl halides to produce biaryl compounds, which are important in pharmaceuticals and materials science .

Case Study:

A study demonstrated the successful use of this compound in synthesizing various substituted biphenyls via Negishi coupling with different aryl halides. The reaction conditions were optimized to enhance yield and selectivity, showcasing the compound's utility in complex organic synthesis .

Synthesis of Trisubstituted Allenes

Recent research has highlighted the role of zinc iodide catalysts in synthesizing trisubstituted allenes from this compound. This method involves using various amines and alkynes, where the organozinc compound acts as a key intermediate .

Table: Reaction Conditions for Allenes Synthesis

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| ZnI | 120 | 16 | 65 |

| ZnI | 130 | 16 | 79 |

| ZnI | 110 | 16 | 46 |

This table summarizes various conditions under which trisubstituted allenes were synthesized, indicating that temperature optimization is crucial for maximizing yields .

Late-Stage Functionalization

This compound has also been utilized in late-stage functionalization strategies, allowing for modifications on complex molecules without extensive synthetic routes. This approach is particularly beneficial in medicinal chemistry, where modifying existing drug scaffolds can lead to improved efficacy and safety profiles.

Example Application:

In a recent study, researchers employed this compound to introduce functional groups into biologically active compounds. The ability to selectively functionalize at late stages demonstrates its importance in streamlining synthetic pathways and enhancing compound libraries for drug discovery .

Mécanisme D'action

The mechanism of action of 4-Bromophenylzinc iodide involves its reactivity as an organozinc reagent. The compound acts as a nucleophile in various chemical reactions, where the zinc atom facilitates the transfer of the phenyl group to electrophilic centers. This reactivity is leveraged in cross-coupling reactions to form carbon-carbon bonds, with the zinc atom playing a crucial role in stabilizing the intermediate species and promoting the reaction.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylzinc iodide: Similar to 4-Bromophenylzinc iodide but lacks the bromine substituent.

4-Acetoxyphenylzinc iodide: Contains an acetoxy group instead of a bromine atom.

Methylmagnesium iodide: An organomagnesium compound used in similar types of reactions but with different reactivity profiles.

Uniqueness

This compound is unique due to the presence of both bromine and zinc in its structure, which imparts specific reactivity characteristics. The bromine atom can participate in substitution reactions, while the zinc atom facilitates coupling reactions. This dual functionality makes it a versatile reagent in organic synthesis.

Activité Biologique

4-Bromophenylzinc iodide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies related to this compound, focusing on its antimicrobial properties and interactions with various biological systems.

Synthesis of this compound

This compound can be synthesized through the reaction of 4-bromobenzyl chloride with zinc iodide in an appropriate solvent. The general reaction can be depicted as follows:

This reaction typically requires an inert atmosphere and can be conducted at elevated temperatures to ensure complete conversion.

Antimicrobial Properties

Numerous studies have investigated the antimicrobial activity of this compound and its derivatives. The compound has shown significant activity against various strains of bacteria and fungi, which is crucial for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 12 | 64 µg/mL |

| Aspergillus flavus | 0 | Not active |

The above table summarizes the antimicrobial efficacy of this compound against selected microorganisms. Notably, it exhibits substantial activity against Gram-positive and Gram-negative bacteria but shows limited antifungal effectiveness against certain fungi like Aspergillus flavus .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with essential cellular processes. The zinc ion may play a critical role in enzyme inhibition, affecting metabolic pathways vital for microbial survival.

Case Studies

Several case studies have highlighted the biological applications of metal complexes derived from this compound. For instance, metal complexes formed with transition metals such as copper and nickel have been evaluated for their enhanced biological activities.

Case Study: Antimicrobial Evaluation of Metal Complexes

A recent study evaluated various metal complexes formed from this compound derivatives. The results indicated that these complexes exhibited improved antimicrobial properties compared to the free ligand. The study utilized standard methods such as agar diffusion and broth microdilution to assess activity against a range of pathogens .

Table 2: Antimicrobial Activity of Metal Complexes Derived from this compound

| Complex | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Cu(II)-Complex | 20 | 8 |

| Ni(II)-Complex | 16 | 16 |

| Zn(II)-Complex | 18 | 12 |

These findings suggest that the coordination of metal ions enhances the biological activity of the original compound, making these complexes promising candidates for further development as antimicrobial agents.

Propriétés

IUPAC Name |

bromobenzene;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br.HI.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIIAGJFCAKUCV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=[C-]1)Br.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.